N-(4-chlorobenzyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide
Description
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3/c18-13-7-5-12(6-8-13)11-19-16(21)9-10-20-14-3-1-2-4-15(14)23-17(20)22/h1-8H,9-11H2,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKDOXNLQZUAUMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)CCC(=O)NCC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorobenzyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide is a compound of significant interest due to its potential biological activities. This article reviews its biological properties, including anticancer, antimicrobial, and neuroprotective effects, supported by relevant research findings and case studies.
Chemical Structure
The compound's structure can be represented as follows:
This formula indicates the presence of a chlorobenzyl group and a benzoxazole moiety, which are crucial for its biological activity.
Anticancer Activity
Research has shown that compounds containing benzoxazole derivatives exhibit promising anticancer properties. For instance, studies have demonstrated that similar benzoxazole derivatives can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Case Study:
A study evaluated the cytotoxic effects of related benzoxazole compounds on human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity. Specifically, compounds with electron-withdrawing groups like chlorine showed enhanced activity against breast cancer cells (MCF-7) and lung cancer cells (A549) .
Antimicrobial Activity
This compound has also been assessed for its antimicrobial properties. The presence of the benzoxazole ring is known to contribute to antibacterial and antifungal activities.
Research Findings:
In vitro studies have shown that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values were determined, indicating effective inhibition of bacterial growth. For example, the compound demonstrated an MIC of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli .
Neuroprotective Effects
Recent research has explored the neuroprotective potential of benzoxazole derivatives. These compounds can modulate neuroinflammatory pathways and exhibit antioxidant properties.
Case Study:
In a model of neurodegeneration, this compound was found to reduce oxidative stress markers and improve cognitive function in animal models. The compound's ability to inhibit acetylcholinesterase (AChE) was also noted, suggesting potential benefits in Alzheimer's disease treatment .
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis reveals that modifications in the benzoxazole structure significantly influence biological activity. Electron-withdrawing groups enhance potency by increasing lipophilicity and improving binding affinity to biological targets.
| Modification | Effect on Activity |
|---|---|
| Chlorine Substitution | Increases anticancer activity |
| Benzyl Group Presence | Enhances antimicrobial properties |
| Oxo Group at Position 2 | Contributes to neuroprotective effects |
Scientific Research Applications
N-(4-chlorobenzyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide has been investigated for its potential therapeutic effects against various diseases. The following sections summarize key findings regarding its applications.
Anticancer Properties
Research indicates that benzoxazole derivatives, including this compound, exhibit significant anticancer activity. A study highlighted that compounds with similar structures demonstrated anti-proliferative effects against various cancer cell lines by inhibiting critical pathways involved in tumor growth and angiogenesis .
Case Study:
In a recent evaluation, derivatives of benzoxazole were synthesized and tested for their ability to inhibit cancer cell proliferation. Results showed that certain derivatives reduced cell viability significantly in vitro, indicating their potential as anticancer agents .
| Compound | Activity | Mechanism |
|---|---|---|
| This compound | Anticancer | Inhibition of angiogenesis and cell proliferation |
| Related Benzoxazole Derivatives | Antiproliferative | Downregulation of hypoxia-induced genes |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that benzoxazole derivatives possess activity against various bacterial and fungal strains. The structure-activity relationship suggests that the presence of halogen substituents enhances antimicrobial efficacy .
Case Study:
In vitro screening against mycobacterial and fungal strains demonstrated that certain benzoxazole compounds exhibited comparable or superior activity to standard antibiotics like penicillin G and ciprofloxacin .
| Microorganism | Compound Effectiveness |
|---|---|
| Mycobacterium tuberculosis | Effective |
| Candida albicans | Effective |
Antioxidant Properties
Benzoxazole derivatives have been recognized for their antioxidant capabilities, which are crucial in preventing oxidative stress-related diseases. Compounds similar to this compound have shown promising results in scavenging free radicals and reducing oxidative damage in cellular models .
Case Study:
A series of synthesized benzoxazole derivatives were tested for their antioxidant activity using DPPH radical scavenging assays, revealing significant protective effects against oxidative damage .
Neuroprotective Effects
Emerging research suggests that compounds with a benzoxazole core may provide neuroprotective benefits. Studies indicate that these compounds can modulate neuroinflammation and promote neuronal survival under stress conditions .
Case Study:
Investigations into the neuroprotective mechanisms revealed that certain benzoxazole derivatives could inhibit pro-inflammatory cytokines and enhance neuronal resilience in models of neurodegeneration .
Comparison with Similar Compounds
Key Structural Features :
- Benzoxazole core : The 2-oxo-1,3-benzoxazol-3(2H)-yl moiety provides a planar aromatic system conducive to π–π interactions with biological targets.
- Propanamide linker : The flexible three-carbon chain may facilitate optimal spatial positioning for interactions with enzymes or receptors.
Synthesis: Typical routes involve cyclization of ortho-aminophenols followed by amidation reactions. The 4-chlorobenzyl group is introduced via nucleophilic substitution or coupling strategies .
Comparison with Similar Compounds
Structural Analogs Within the Benzoxazole Class
Key Observations :
- Chlorine vs.
- Ethoxy vs. Chlorobenzyl : The ethoxy group in the 2-ethoxyphenyl analog introduces polarity, which may alter solubility and binding kinetics compared to the chloro-substituted target .
Comparison with Benzothiazole Derivatives
Benzothiazoles, which replace the oxygen atom in benzoxazole with sulfur, exhibit distinct electronic properties:
| Compound Name | Core Structure | Substituents | Biological Activity | Reference |
|---|---|---|---|---|
| N-(4-methoxyphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide | Benzothiazole | 4-methoxyphenyl | Antimicrobial, anticancer (attributed to sulfur’s electronegativity) | |
| Target Compound | Benzoxazole | 4-chlorobenzyl | Likely similar range but modulated by oxygen’s lower electronegativity |
Key Observations :
- Benzoxazoles may instead favor hydrogen bonding via oxygen .
- Substituent Impact : The 4-chlorobenzyl group in the target compound may offer better metabolic resistance than the 4-methoxyphenyl group in benzothiazole analogs .
Substituent-Driven Activity Trends
Evidence from diverse analogs highlights substituent effects:
| Functional Group | Example Compound | Observed Impact | |
|---|---|---|---|
| Chloro | Target compound | Increases lipophilicity and binding affinity to hydrophobic pockets | |
| Methoxy | N-(4-methoxyphenethyl)-3-(5-chloro-2-oxobenzo[d]oxazol-3-yl)propanamide | Enhances solubility and π–π stacking but may reduce metabolic stability | |
| Fluoro | 2-(4-fluorophenoxy)-N-(4-phenyloxadiazol)propanamide | Improves bioavailability and target selectivity via strong electronegativity |
Key Insight : Chlorine’s balance of lipophilicity and moderate electronegativity makes it advantageous for optimizing both activity and pharmacokinetics in the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
